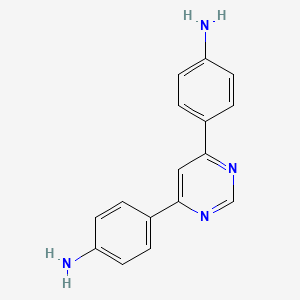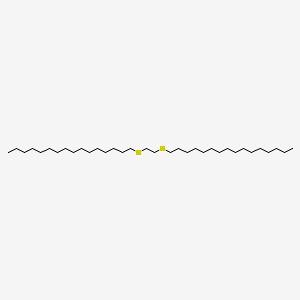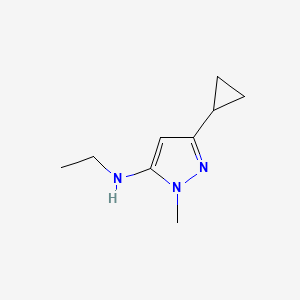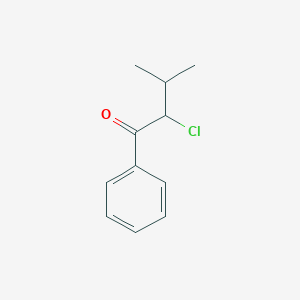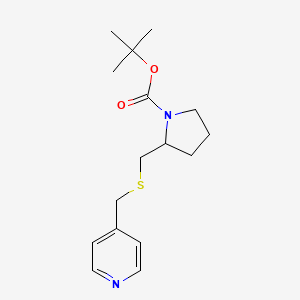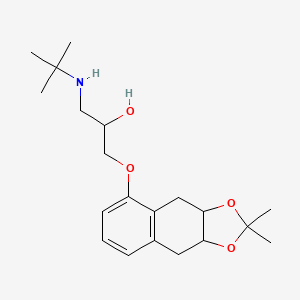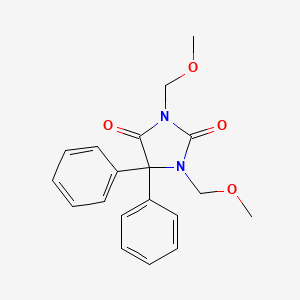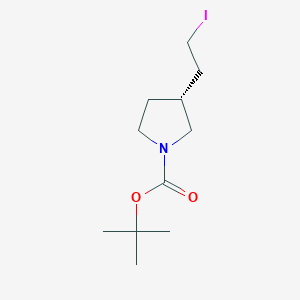![molecular formula C10H7ClN2S2 B13964749 [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 2425-03-8](/img/structure/B13964749.png)
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is an organic compound with the molecular formula C10H7ClN2S2 It is characterized by the presence of a chloro group, two thiocyanate groups, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chlorobenzyl chloride with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine or thiol derivatives.
科学研究应用
Chemistry
In chemistry, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various applications.
相似化合物的比较
Similar Compounds
- 2-Chloro-1,4-bis(thiocyanatomethyl)benzene
- 2-Chloro-1,4-bis(isocyanatomethyl)benzene
Uniqueness
Compared to similar compounds, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is unique due to its specific substitution pattern and the presence of two thiocyanate groups. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
2425-03-8 |
|---|---|
分子式 |
C10H7ClN2S2 |
分子量 |
254.8 g/mol |
IUPAC 名称 |
[2-chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-3-8(4-14-6-12)1-2-9(10)5-15-7-13/h1-3H,4-5H2 |
InChI 键 |
SIDWYWZURVSQEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CSC#N)Cl)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
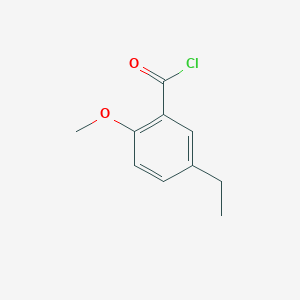
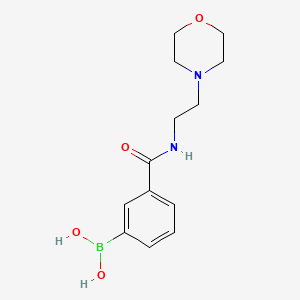
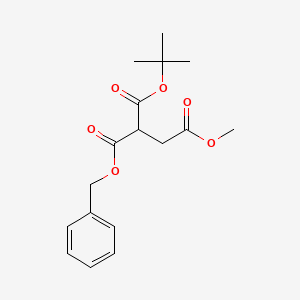
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
